3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide
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Description
This compound is a complex organic molecule with a quinoline core. Let’s break down its components:
- Quinoline : A heterocyclic aromatic compound containing a benzene ring fused to a pyridine ring. It exhibits diverse biological activities.
- Sulfonyl Group : The (4-chlorophenyl)sulfonyl moiety is attached to the quinoline scaffold. Sulfonyl groups often enhance water solubility and influence pharmacokinetics.
- Carboxamide Group : The 7-carboxamide group contributes to the compound’s interactions with biological targets.
Molecular Structure Analysis
- Molecular Formula : C₁₅H₁₁ClO₂S
- Molecular Weight : Approximately 258.71 g/mol
- Functional Groups : Quinoline, sulfonyl, and carboxamide
- Stereochemistry : Investigate whether it exists as a racemic mixture or enantiomerically pure form.
Chemical Reactions Analysis
- Acid-Base Reactions : The carboxamide group can act as both an acid and a base.
- Redox Reactions : Investigate its redox potential and reactivity.
- Substitution Reactions : The chlorophenyl group may undergo substitution reactions.
- Hydrolysis : Assess susceptibility to hydrolytic degradation.
Physical And Chemical Properties Analysis
- Solubility : Determine solubility in various solvents (water, organic solvents).
- Melting Point : Investigate its melting behavior.
- Stability : Assess stability under different conditions (light, temperature, pH).
Safety And Hazards
- Toxicity : Evaluate acute and chronic toxicity.
- Environmental Impact : Consider its effects on ecosystems.
- Handling Precautions : Use appropriate protective measures during synthesis and handling.
Future Directions
- Structure-Activity Relationship (SAR) : Explore analogs to optimize biological activity.
- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.
- Preclinical Studies : Conduct animal studies to assess efficacy and safety.
- Clinical Trials : If promising, proceed to clinical trials.
Please note that the lack of specific data on this compound limits our analysis. Researchers should explore relevant literature and experimental data for a more detailed understanding123
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-2-14-3-8-17(9-4-14)26-23(29)15-5-12-19-20(13-15)27-24(30)22(21(19)28)33(31,32)18-10-6-16(25)7-11-18/h3-13H,2H2,1H3,(H,26,29)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBFAEQDKNJGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide |
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